

# Intravenous infusion of Peptide YY (3-36) in rodent models

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## Compound of Interest

Compound Name: Peptide YY (3-36)

Cat. No.: B612560

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The user wants a detailed "Application Notes and Protocols" document about the intravenous infusion of **Peptide YY (3-36)** in rodent models.

Here's a plan to construct the response based on the search results:

- Introduction: Briefly introduce **Peptide YY (3-36)** as a gut hormone involved in appetite regulation. Mention its release from intestinal L-cells post-meal and its primary action as a satiety signal.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Signaling Pathway:
  - Describe the primary mechanism of action: PYY(3-36) binds to the Neuropeptide Y receptor Y2 (Y2R), which is a Gi-protein coupled receptor.[\[2\]](#)[\[3\]](#)
  - Explain the downstream effects in the hypothalamic arcuate nucleus (ARC):
    - Binding to presynaptic Y2R on NPY/AgRP neurons inhibits their activity, reducing the release of orexigenic (appetite-stimulating) peptides NPY and AgRP.[\[2\]](#)[\[3\]](#)
    - This disinhibits adjacent POMC/CART neurons, leading to increased release of  $\alpha$ -MSH, an anorexigenic (appetite-suppressing) peptide.[\[2\]](#)[\[3\]](#)
  - Mention the role of the vagus nerve as another important pathway for PYY(3-36) signaling.[\[4\]](#)[\[5\]](#)

- Create a DOT graph to visualize this pathway.
- Experimental Workflow Diagram:
  - Create a DOT graph illustrating the typical flow of an IV infusion experiment in rodents:
    - Animal Acclimatization
    - Surgical Implantation of Jugular Vein Catheter
    - Post-operative Recovery
    - Tethering and Habituation to Infusion System
    - Baseline Measurements (Food Intake, Body Weight)
    - IV Infusion of PYY(3-36) or Vehicle
    - Post-Infusion Data Collection (Food Intake, Meal Pattern Analysis, Blood Sampling)
    - Data Analysis
- Protocols Section:
  - Protocol 1: Surgical Procedure for Chronic Intravenous Catheterization. This is a standard procedure, but I can synthesize a general protocol based on the methods implied in the papers (e.g., jugular vein cannulation). I'll mention key steps like anesthesia, catheter insertion, securing the catheter, and exteriorization.
  - Protocol 2: Intravenous Infusion of PYY(3-36) for Acute Food Intake Studies.
    - Objective: To assess the dose-dependent effect of PYY(3-36) on short-term food intake.
    - Animals: Specify common rodent models (e.g., Sprague-Dawley rats, C57BL/6J mice).  
[1][6]
    - Materials: PYY(3-36) peptide, vehicle solution (e.g., 0.15 M NaCl with 0.1% BSA), infusion pumps, swivels, tethers.[7]

- Procedure:
  - Habituate catheterized rats to the infusion setup.[\[8\]](#)
  - Connect the animal to the infusion pump via a tether and swivel system.
  - Initiate infusion at the onset of the dark cycle (the primary feeding period for rodents).  
[\[6\]](#)
  - Infuse PYY(3-36) at various doses (e.g., 5, 15, 50 pmol/kg/min) or vehicle for a set duration (e.g., 3 hours).[\[6\]](#)[\[9\]](#)
  - Measure cumulative food intake at specific time points (e.g., 1, 2, 3, and 24 hours).[\[1\]](#)
- Protocol 3: Chronic Intermittent Intravenous Infusion for Body Weight and Adiposity Studies.
  - Objective: To evaluate the long-term effects of PYY(3-36) on body weight and composition.
  - Procedure:
    - Use a similar setup as the acute study.
    - Administer PYY(3-36) intermittently (e.g., 1-hour infusions every other hour, or two 3-hour infusions daily) for an extended period (e.g., 7-10 days).[\[8\]](#)[\[10\]](#)
    - Example dose: 30 pmol/kg/min.[\[10\]](#)
    - Monitor daily food intake, body weight, and body composition (e.g., via DEXA scan or fat pad measurement at termination).[\[1\]](#)[\[8\]](#)
- Quantitative Data Tables:
  - Table 1: Dose-Response of Acute IV PYY(3-36) Infusion on Food Intake in Rats.
    - Columns: Dose (pmol/kg/min), Infusion Duration, % Inhibition of Food Intake, Time Point, Reference.

- Data points from sources like[6][9]:
  - 5 pmol/kg/min (minimal effective dose)
  - 15 pmol/kg/min (~potency, 47% inhibition)
  - 50 pmol/kg/min
- Table 2: Effects of Chronic PYY(3-36) Administration on Metabolic Parameters.
  - Columns: Rodent Model, Administration Method (IV, SC pump), Dose, Duration, Key Outcomes (Body Weight Change, Food Intake Change, Glycemic Control), Reference.
  - Data points from sources like[1][8][10][11][12]:
    - Intermittent IV (30 pmol/kg/min for 10 days): ~20% reduction in daily food intake, 7% decrease in body weight, 35% decrease in adiposity.[10]
    - SC pump (1000 µg/kg/day for 28 days) in DIO mice: ~10% less body weight than vehicle.[1]
    - SC pump in diabetic fatty Zucker rats: Reduced HbA1c and fructosamine.[12][13]
- Table 3: PYY(3-36) Effects on Glucose Homeostasis.
  - Columns: Rodent Model, Experimental Condition, PYY(3-36) Dose/Infusion, Outcome, Reference.
  - Data points from sources like[14][15][16]:
    - In high-fat diet mice (hyperinsulinemic-euglycemic clamp): Increased glucose disposal (103.8 vs 76.1 µmol/min/kg).[14][15]
    - Chronic treatment in mice: Enhanced insulin-mediated whole-body glucose disposal. [16]
- Final Review: Read through the entire generated document to ensure it is cohesive, accurate, and meets all the user's formatting requirements (citations, DOT graphs with

captions, color palette, contrast rules). Ensure all quantitative statements are properly cited.### Application Notes and Protocols: Intravenous Infusion of **Peptide YY (3-36)** in Rodent Models

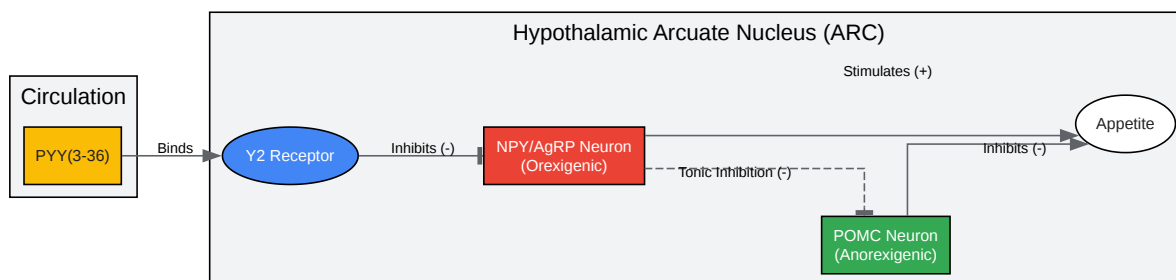
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Peptide YY (3-36)** (PYY(3-36)) is a 34-amino acid peptide hormone released from intestinal L-cells into circulation following a meal, particularly one rich in fats.[1] It is a cleaved form of the full-length PYY(1-36) and is considered a key physiological satiety signal, playing a significant role in the gut-brain axis to regulate appetite and energy homeostasis.[2][3] Peripheral administration of PYY(3-36) has been shown to potently inhibit food intake and reduce body weight gain in both rodent models and humans.[1][2][6] Its primary mechanism involves action on the Y2 receptor (Y2R) in the hypothalamus and on vagal afferent nerves, making it a subject of intense research for anti-obesity therapeutics.[2][3][4][5] These notes provide an overview of the PYY(3-36) signaling pathway and detailed protocols for its intravenous administration in rodent models to study its effects on food intake, body weight, and glucose metabolism.

## PYY(3-36) Signaling Pathway

PYY(3-36) exerts its anorectic effects primarily by binding to the Neuropeptide Y (NPY) Y2 receptor, a Gi-protein coupled receptor.[2][3] In the hypothalamic arcuate nucleus (ARC), a critical brain region for appetite control, Y2 receptors are located as presynaptic inhibitory autoreceptors on orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[2][3] The binding of circulating PYY(3-36) to these Y2 receptors inhibits the release of NPY. This action disinhibits adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons, leading to increased anorectic signaling.[2][3] Additionally, PYY(3-36) can signal through Y2 receptors expressed on vagal afferent neurons, which provide a direct link from the gut to the brainstem.[4][5]

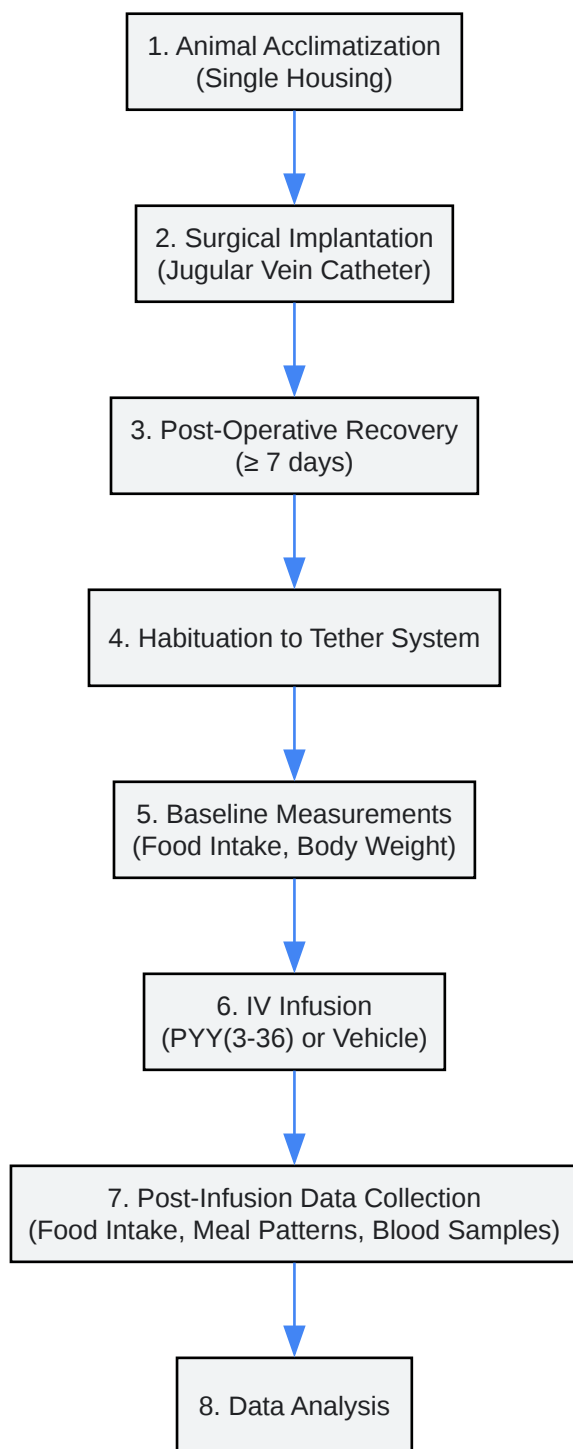


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PYY(3-36) signaling pathway in the hypothalamic arcuate nucleus.

## Experimental Workflow Overview

A typical study involving the intravenous infusion of PYY(3-36) in rodents follows a structured workflow. This process begins with animal acclimatization and surgical preparation, followed by the experimental infusion and subsequent data collection and analysis.



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General experimental workflow for IV PYY(3-36) infusion studies.

## Experimental Protocols

### 4.1 Protocol 1: Surgical Procedure for Chronic Intravenous Catheterization

This protocol describes the standard surgical implantation of a jugular vein catheter for chronic intravenous access in rats.

- **Anesthesia:** Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or a ketamine/xylazine cocktail injection). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- **Surgical Preparation:** Shave the ventral neck area and the dorsal region between the scapulae. Sterilize the surgical sites with povidone-iodine and 70% ethanol.
- **Catheter Implantation:**
  - Make a small incision over the right jugular vein.
  - Using blunt dissection, isolate the jugular vein. Place silk sutures anteriorly and posteriorly to the intended insertion site.
  - Make a small incision in the vein and insert a saline-filled, heparin-locked silicone catheter.
  - Advance the catheter tip so that it terminates near the right atrium.
  - Secure the catheter in the vein using the sutures.
- **Exteriorization:**
  - Tunnel the external portion of the catheter subcutaneously to the dorsal exit point between the scapulae.
  - Secure the catheter at the exit site with sutures or a subcutaneous mesh anchor.
- **Post-Operative Care:**
  - Administer post-operative analgesics as per institutional guidelines.
  - House animals individually and allow for a recovery period of at least one week.
  - Flush the catheter daily with heparinized saline to maintain patency.



## 4.2 Protocol 2: Acute Intravenous Infusion to Assess Food Intake

This protocol is designed to determine the dose-dependent effects of PYY(3-36) on short-term food consumption.

- Animal and Housing: Use surgically prepared, recovered adult rats (e.g., Sprague-Dawley) that have been habituated to the experimental setup.
- Materials:
  - Rat PYY(3-36) peptide.
  - Vehicle: Sterile 0.15 M NaCl containing 0.1% Bovine Serum Albumin (BSA) to prevent peptide adhesion.<sup>[7]</sup>
  - Computer-controlled infusion pumps, tether, and liquid swivel system.
- Procedure:
  - Connect the rat's exteriorized catheter to the infusion tether and swivel system. Allow the animal to move freely.
  - At the onset of the dark cycle (the primary feeding period), begin the intravenous infusion of either vehicle or PYY(3-36).
  - Infuse continuously for a set duration, typically 3 hours.<sup>[6][9]</sup>
  - Test a range of doses to establish a dose-response curve (e.g., 0.5, 5, 15, 50 pmol/kg/min).<sup>[6][9]</sup>
  - Use automated feeding systems to measure food intake continuously or manually measure at specific time points (e.g., 1, 2, 3, and 24 hours post-infusion start).
  - Ensure each animal serves as its own control by receiving vehicle on a separate day in a counter-balanced design.

## 4.3 Protocol 3: Chronic Intermittent Infusion for Body Weight and Adiposity

This protocol assesses the long-term efficacy of PYY(3-36) on energy balance. Continuous infusion often leads to tolerance, whereas intermittent infusion can produce sustained effects.  
[8][10]

- **Animal and Setup:** Use diet-induced obese (DIO) or lean rats with chronic catheters, fully habituated to the tethered infusion system.
- **Procedure:**
  - Establish a stable baseline of daily food intake and body weight for 3-5 days while infusing vehicle.
  - Divide animals into matched groups (Vehicle vs. PYY(3-36)).
  - Administer PYY(3-36) (e.g., 30 pmol/kg/min) or vehicle using an intermittent schedule for 10 or more days.[10]
  - **Example Schedule:** Infuse for 1 hour, followed by a 1-hour off period, repeated throughout the 12-hour dark cycle.[10]
  - **Alternative Schedule:** Infuse for two 3-hour blocks during the dark cycle (e.g., hours 0-3 and 6-9).[8]
  - Monitor daily food intake and body weight.
  - At the end of the study, measure adiposity by dissecting and weighing specific fat pads (epididymal, retroperitoneal) or using DEXA scans.[1]

## Quantitative Data and Expected Outcomes

The following tables summarize quantitative data from key studies involving intravenous or chronic PYY(3-36) administration in rodents.

Table 1: Dose-Response of Acute IV PYY(3-36) Infusion on Food Intake in Rats

Dose (pmol/kg/min)	Infusion Duration	Outcome	Reference
5	3 hours	Minimal effective dose to inhibit food intake	[6][9]
15	3 hours	Estimated mean effective dose; ~47% inhibition of food intake	[6][9]
30	1-hour infusions (intermittent)	Sustained ~20% reduction in daily food intake over 10 days	[10]

| 50 | 3 hours | Potent, dose-dependent inhibition of food intake [[6][9] |

Table 2: Effects of Chronic PYY(3-36) Administration on Metabolic Parameters

Rodent Model	Administration	Dose	Duration	Key Outcomes	Reference
Lean Rats	Intermittent IV Infusion	30 pmol/kg/min	10 days	~20% ↓ daily food intake; 7% ↓ body weight; 35% ↓ adiposity	[10]
DIO C57BL/6J Mice	SC Osmotic Minipump	1,000 µg/kg/day	28 days	~10% ↓ body weight vs. vehicle; dose-dependent reduction in fat pad weight	[1]
Diet-Induced Obese Rats	Intermittent IV Infusion	680 pmol/h	4 days	Sustained reduction in food intake (19-42%); reduced body weight & adiposity	[8]

| Diabetic Fatty Zucker Rats | SC Osmotic Minipump | ED<sub>50</sub>: 30-44 µg/kg/day | 4 weeks | Significant reduction in HbA1c and fructosamine [\[\[12\]\]](#)[\[13\]](#) |

Table 3: PYY(3-36) Effects on Glucose Homeostasis

Rodent Model	Experimental Condition	PYY(3-36) Administration	Outcome	Reference
High-Fat Diet Mice	Hyperinsuline mic-euglycemic clamp	Acute IV Infusion	Increased whole-body glucose disposal (103.8 vs 76.1 $\mu\text{mol}\cdot\text{min}^{-1}\cdot\text{kg}^{-1}$ )	[14][15]
C57BL/6 Mice	Hyperinsulinemic -euglycemic clamp	Chronic (7-day) intermittent injection	Enhanced insulin-mediated whole-body glucose disposal	[16]

| Diet-Induced Insulin Resistant Mice | Hyperinsulinemic-euglycemic clamp | Acute IV Infusion | Enhanced insulin sensitivity and improved glucose disposal |[11] |

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